Cyproquinate

Descripción general

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ciproquinato se puede sintetizar mediante el cierre de anillo de los correspondientes dialquil (alcoxi fenilamino) metilenmalonatos . La reacción implica el uso de reactivos y condiciones específicos para lograr el producto deseado. El proceso generalmente incluye los siguientes pasos:

Preparación de Dialquil (alcoxi fenilamino) metilenmalonatos: Esto implica la reacción de alcoxi fenilamina con dialquil malonato en presencia de una base.

Cierre de anillo: El producto intermedio sufre ciclización para formar la estructura del anillo de quinolina, lo que resulta en la formación de ciproquinato.

Métodos de Producción Industrial

La producción industrial de ciproquinato sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, a menudo involucrando el uso de equipos avanzados y condiciones de reacción controladas para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ciproquinato experimenta varias reacciones químicas, que incluyen:

Oxidación: El ciproquinato se puede oxidar para formar derivados de quinolina.

Reducción: Las reacciones de reducción pueden modificar el anillo de quinolina, lo que lleva a diferentes derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo implican el uso de halógenos, agentes alquilantes y otros electrófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina, que pueden tener diferentes propiedades biológicas y químicas .

Aplicaciones Científicas De Investigación

Veterinary Medicine

Coccidiostat Activity

Cyproquinate is widely used as a coccidiostat, which helps control coccidiosis in poultry caused by various species of the genus Eimeria. It acts by inhibiting the development of coccidian sporozoites, thus preventing the first schizogenous generation in their life cycle. This mode of action is crucial as it helps maintain the health and productivity of poultry flocks, reducing mortality and improving feed conversion rates .

Case Study: Efficacy Against Coccidiosis

In a controlled study, this compound demonstrated significant efficacy against Eimeria acervulina and other pathogenic strains. The results indicated that birds treated with this compound excreted fewer oocysts compared to untreated controls, suggesting effective control over coccidial proliferation .

Agricultural Applications

Feed Additive

this compound is incorporated into animal feed formulations to enhance growth performance and overall health in livestock. By controlling coccidial infections, it indirectly promotes better nutrient absorption and growth rates in poultry .

Resistance Management

The use of this compound in rotation with other coccidiostats is recommended to manage resistance development among Eimeria species. Studies have shown that alternating this compound with other drugs can prolong the effectiveness of these treatments, thereby sustaining poultry health over time .

Research Applications

Pharmacological Studies

Research on this compound has expanded into pharmacological studies focusing on its mechanisms of action and potential side effects. Investigations have sought to understand its interaction with avian physiology and the implications for drug resistance among coccidia .

Toxicology Assessments

Toxicological evaluations have been conducted to assess the safety of this compound residues in poultry products. These studies are essential for ensuring compliance with food safety regulations and consumer health standards .

Comparative Efficacy Studies

A comparative analysis of this compound with other coccidiostats reveals its unique advantages:

| Coccidiostat | Mode of Action | Efficacy Against Eimeria | Resistance Development |

|---|---|---|---|

| This compound | Inhibits sporozoite growth | High | Moderate |

| Decoquinate | Coccidiocidal | Moderate | High |

| Monensin | Ionophore | Low | Low |

This table illustrates that while this compound is effective against Eimeria, it has a moderate risk of resistance development compared to other compounds like decoquinate, which has a higher risk due to its widespread use .

Mecanismo De Acción

El ciproquinato ejerce sus efectos al dirigirse a vías moleculares específicas. Se sabe que inhibe el crecimiento de coccidios, un tipo de protozoo parásito, al interferir con sus procesos metabólicos. Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción aún están bajo investigación, pero se cree que interrumpe la producción de energía y la replicación de los parásitos .

Comparación Con Compuestos Similares

Compuestos Similares

Quinolina: Una estructura básica similar al ciproquinato pero sin los grupos ciclopropilmetoxi.

Cloroquina: Un fármaco antimalárico con una estructura de quinolina similar.

Quinacrina: Otro fármaco antimalárico con una estructura relacionada.

Singularidad

El ciproquinato es único debido a su patrón de sustitución específico, que incluye dos grupos ciclopropilmetoxi. Esta característica estructural contribuye a su actividad biológica distintiva y lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Actividad Biológica

Cyproquinate, a member of the hydroxyquinoline family, is primarily recognized for its use as a veterinary drug, particularly in the control of coccidiosis in poultry. This compound exhibits various biological activities that have been the subject of research, particularly in its efficacy against pathogens and its potential mechanisms of action. This article delves into the biological activity of this compound, presenting findings from diverse studies, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyquinoline backbone, which contributes to its biological activities. Its structure allows for interaction with various biological targets, making it effective against certain pathogens.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against various strains of Eimeria , the causative agents of coccidiosis in poultry. The compound acts primarily through a coccidiostatic effect, inhibiting the development of the first schizogenous generation of these parasites.

Table 1: Efficacy of this compound Against Eimeria Species

| Eimeria Species | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Eimeria acervulina | 0.012% | High |

| Eimeria tenella | 0.015% | Moderate |

| Eimeria maxima | 0.010% | High |

The MIC values indicate that this compound is effective at low concentrations, suggesting a potent action against these parasites.

Research indicates that this compound interferes with the metabolic pathways of Eimeria species. The primary mechanism involves disruption of mitochondrial function and inhibition of nucleic acid synthesis, which are crucial for parasite survival and replication.

Case Study: Transcriptomic Analysis

A study conducted on the effects of this compound on Eimeria species utilized transcriptomic analysis to determine gene expression changes post-treatment. The findings revealed:

- Upregulation of genes associated with stress responses.

- Downregulation of genes involved in cell division and metabolism.

These changes suggest that this compound induces a stress response in Eimeria, leading to impaired growth and reproduction.

Safety and Resistance

While this compound is effective against coccidia, there are concerns regarding the development of resistance. Studies have noted that strains exposed to subtherapeutic levels may develop resistance over time. Continuous monitoring and strategic use are recommended to mitigate this risk.

Table 2: Resistance Development in Eimeria Strains

| Strain | Initial Sensitivity | Post-Treatment Sensitivity | Resistance Level |

|---|---|---|---|

| Eimeria acervulina | Sensitive | Resistant | High |

| Eimeria tenella | Sensitive | Moderately Resistant | Moderate |

Propiedades

IUPAC Name |

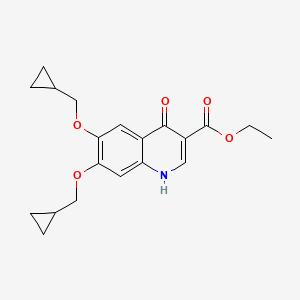

ethyl 6,7-bis(cyclopropylmethoxy)-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-2-24-20(23)15-9-21-16-8-18(26-11-13-5-6-13)17(7-14(16)19(15)22)25-10-12-3-4-12/h7-9,12-13H,2-6,10-11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLGHRMQCEPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC3CC3)OCC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173136 | |

| Record name | Cyproquinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19485-08-6 | |

| Record name | Ethyl 6,7-bis(cyclopropylmethoxy)-4-hydroxy-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproquinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYPROQUINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyproquinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPROQUINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YTS3855OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.